molecular formula C21H17N3O3S B2603825 2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2603825
M. Wt: 391.4 g/mol
InChI Key: OOLNKALQNLNRAA-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C21H17N3O3S. It is a derivative of thiazole, a class of heterocyclic compounds that exhibit a wide range of biological activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 391.45. Other physical and chemical properties were not found in the available literature.

Scientific Research Applications

Coordination Chemistry and Properties

  • Coordination Chemistry Reviews highlights the chemistry and properties of compounds containing pyridine and thiazole, focusing on their preparation, properties, and complex compounds. The review covers spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, indicating a potential for further investigation into unknown analogues, including compounds similar to the one (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

  • Current Organic Synthesis discusses the application of quinazoline and pyrimidine derivatives in electronic devices. These compounds, including benzimidazole and carbazole fragments, have been used in organic light-emitting diodes (OLEDs), highlighting the potential for compounds with similar structures to be used in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry

  • European Journal of Medicinal Chemistry reviews the medicinal chemistry investigations of phenothiazine derivatives, showing significant antibacterial, anticancer, antiviral, and anti-inflammatory properties. This suggests the potential therapeutic applications of structurally related compounds (Pluta, Morak-Młodawska, & Jeleń, 2011).

CNS Acting Drugs

  • Central Nervous System Agents in Medicinal Chemistry explores functional chemical groups that may serve as lead molecules for CNS activity, indicating the importance of heterocycles like pyridine and thiazole in the synthesis of compounds with potential CNS effects (Saganuwan, 2017).

Future Directions

Thiazole derivatives, such as the compound , have shown a wide range of biological activities, making them a promising area for future research . Further studies could focus on synthesizing various substituents on the thiazole ring and evaluating their biological activities .

Properties

IUPAC Name

2,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-15-8-9-16(18(12-15)27-2)19(25)23-14-6-3-5-13(11-14)20-24-17-7-4-10-22-21(17)28-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLNKALQNLNRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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